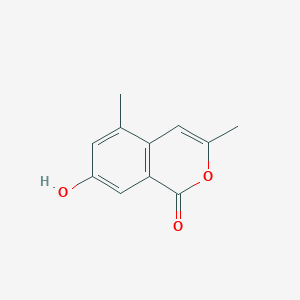

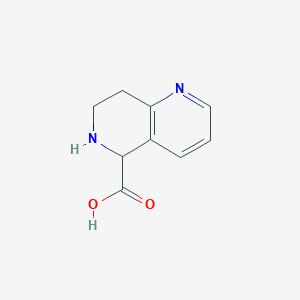

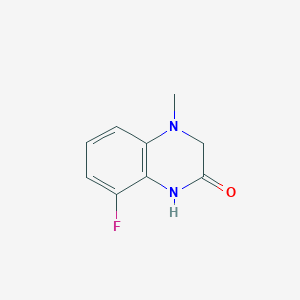

7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that features an isoquinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an aminomethyl group and a dihydroisoquinolinone moiety makes it a versatile intermediate for various chemical reactions.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-on beinhaltet typischerweise die Mannich-Reaktion, eine dreikomponentige Kondensationsreaktion. Die Ausgangsmaterialien umfassen ein Keton, Formaldehyd und ein Amin. Die Reaktion wird üblicherweise in Gegenwart eines sauren Katalysators, wie z. B. Salzsäure, bei Raumtemperatur durchgeführt. Das allgemeine Reaktionsschema ist wie folgt:

Ausgangsmaterialien: 2-methyl-3,4-dihydroisoquinolin-1(2H)-on, Formaldehyd und ein Amin.

Reaktionsbedingungen: Das Reaktionsgemisch wird in Gegenwart eines sauren Katalysators bei Raumtemperatur gerührt.

Produkt-Isolierung: Das Produkt wird durch Filtration isoliert und durch Umkristallisation gereinigt.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Synthese von 7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-on unter Verwendung von kontinuierlichen Fließreaktoren hochskaliert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und eine verbesserte Ausbeute. Der Einsatz automatisierter Systeme reduziert auch das Risiko menschlicher Fehler und erhöht die Effizienz des Produktionsprozesses.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-on durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.

Substitution: Die Aminomethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Chinolinderivate.

Reduktion: Alkoholderivate.

Substitution: Verschiedene substituierte Isochinolinderivate.

Wissenschaftliche Forschungsanwendungen

7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird wegen seiner potenziellen biologischen Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Enzyminhibitoren.

Industrie: Wird bei der Produktion von Feinchemikalien und Pharmazeutika verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Aminomethylgruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden, während der Isochinolinkern an π-π-Stacking-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren und so zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of 7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the isoquinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Aminocumarine: Diese Verbindungen enthalten ebenfalls eine Aminomethylgruppe und zeigen eine ähnliche Reaktivität.

2,6-Dihydroxynaphthalinderivate: Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und durchlaufen ähnliche Mannich-Reaktionen.

7-Hydroxycumarinderivate: Diese Verbindungen sind strukturell verwandt und haben ähnliche Anwendungen in der medizinischen Chemie.

Einzigartigkeit

7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-on ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die eine große Bandbreite an chemischen Umwandlungen und potenziellen biologischen Aktivitäten ermöglicht. Seine Isochinolinkernstruktur unterscheidet sie auch von anderen ähnlichen Verbindungen und bietet einzigartige Möglichkeiten für das Drug Design und die Synthese.

Eigenschaften

Molekularformel |

C11H14N2O |

|---|---|

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

7-(aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1-one |

InChI |

InChI=1S/C11H14N2O/c1-13-5-4-9-3-2-8(7-12)6-10(9)11(13)14/h2-3,6H,4-5,7,12H2,1H3 |

InChI-Schlüssel |

XQGMBADQWOUSEX-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC2=C(C1=O)C=C(C=C2)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11909747.png)

![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)